molecular formula C30H22N2O B11532513 N-[(E)-anthracen-9-ylmethylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine

N-[(E)-anthracen-9-ylmethylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11532513
M. Wt: 426.5 g/mol
InChI Key: IRQQPESIJCBECP-UHFFFAOYSA-N
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Description

N-[(E)-anthracen-9-ylmethylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is notable for its unique structure, which includes an anthracene moiety, a benzoxazole ring, and a dimethylphenyl group

Preparation Methods

The synthesis of N-[(E)-anthracen-9-ylmethylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine typically involves a condensation reaction between anthracene-9-carbaldehyde and an appropriate amine. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by recrystallization from a suitable solvent .

Chemical Reactions Analysis

N-[(E)-anthracen-9-ylmethylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the anthracene moiety, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbon-nitrogen double bond, converting it to a single bond and forming the corresponding amine.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the benzoxazole ring and the anthracene moiety.

Scientific Research Applications

N-[(E)-anthracen-9-ylmethylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions

    Biology: In biological research, the compound is investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety, which exhibits strong fluorescence. It is used in studies involving the detection of biomolecules and the monitoring of biological processes.

    Medicine: The compound’s structure suggests potential pharmacological activities, and it is explored for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

    Industry: In the industrial sector, the compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. .

Mechanism of Action

The mechanism of action of N-[(E)-anthracen-9-ylmethylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique photophysical properties. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the anthracene moiety allows the compound to participate in electron transfer processes, which are crucial for its fluorescence and potential therapeutic activities .

Comparison with Similar Compounds

N-[(E)-anthracen-9-ylmethylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine can be compared with other Schiff bases and anthracene derivatives:

    Schiff Bases: Similar compounds include N-[(E)-anthracen-9-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine and anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine. These compounds share the Schiff base structure but differ in the substituents attached to the nitrogen atom and the aromatic rings.

    Anthracene Derivatives: Compounds such as anthracene-9-carbaldehyde and anthracene-9-ylmethylamine are structurally related to this compound.

Properties

Molecular Formula

C30H22N2O

Molecular Weight

426.5 g/mol

IUPAC Name

1-anthracen-9-yl-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C30H22N2O/c1-19-11-12-23(15-20(19)2)30-32-28-17-24(13-14-29(28)33-30)31-18-27-25-9-5-3-7-21(25)16-22-8-4-6-10-26(22)27/h3-18H,1-2H3

InChI Key

IRQQPESIJCBECP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C5C=CC=CC5=CC6=CC=CC=C64)C

Origin of Product

United States

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